1-Dodecyloxy-2-nitrobenzene

Catalog No.
S1892356
CAS No.
83027-71-8
M.F
C18H29NO3
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dodecyloxy-2-nitrobenzene

CAS Number

83027-71-8

Product Name

1-Dodecyloxy-2-nitrobenzene

IUPAC Name

1-dodecoxy-2-nitrobenzene

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3

InChI Key

DXCTUMLYTQODSP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-]

Enhancement of Drug Extraction

    Scientific Field: Chromatography & Spectroscopy Reagents

    Summary of the Application: 1-Dodecyloxy-2-nitrobenzene was used to enhance the extraction of nonpolar drugs during a study.

Detection of Nitrobenzene

Plasticizer for Solvent Polymeric Membranes

1-Dodecyloxy-2-nitrobenzene is an organic compound with the molecular formula C18H29NO3C_{18}H_{29}NO_3 and a molecular weight of 307.43 g/mol. It is classified as a nitro compound and an ether, characterized by the presence of a dodecyl group (a long-chain alkyl group) attached to a nitrophenyl moiety. The compound is known for its unique properties derived from the combination of hydrophobic dodecyl chains and the polar nitro group, making it suitable for various applications in materials science and organic chemistry .

Typical of nitro compounds and ethers. Notable reactions include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amine, yielding 1-dodecyloxy-2-aminobenzene.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitutions, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the ether bond may be hydrolyzed, releasing dodecanol and 2-nitrophenol .

The synthesis of 1-dodecyloxy-2-nitrobenzene typically involves the reaction between 1-bromododecane and 2-nitrophenol. The general steps are as follows:

  • Preparation: Dissolve 2-nitrophenol in an appropriate solvent such as dichloromethane.
  • Addition of Alkyl Halide: Add 1-bromododecane to the solution.
  • Catalysis: Use a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.
  • Reflux: Heat the mixture under reflux conditions for several hours.
  • Purification: After completion, purify the product using techniques such as column chromatography .

1-Dodecyloxy-2-nitrobenzene finds applications in various fields:

  • Materials Science: Used in the synthesis of surfactants and emulsifiers due to its amphiphilic nature.
  • Organic Synthesis: Serves as an intermediate in the preparation of more complex organic molecules.
  • Nanotechnology: Explored for use in creating functionalized nanoparticles and nanostructures .

Interaction studies involving 1-dodecyloxy-2-nitrobenzene focus primarily on its behavior in different environments, such as aqueous solutions or polymer matrices. Its hydrophobic characteristics allow it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. Further research into its interactions with biological systems could reveal insights into its safety profile and efficacy in therapeutic applications .

Several compounds share structural similarities with 1-dodecyloxy-2-nitrobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Dodecyloxy-4-nitrobenzeneC18H29NO3Similar structure but different substitution pattern on the benzene ring.
1-Octyloxy-2-nitrobenzeneC16H25NO3Shorter alkyl chain; may exhibit different solubility properties.
Dodecyl benzenesulfonateC18H30O3SAnionic surfactant; used in detergents and cleaning agents.
4-DodecyloxyanilineC18H29NContains an amino group; potential for different reactivity patterns compared to nitro derivatives.

These compounds highlight the uniqueness of 1-dodecyloxy-2-nitrobenzene through its specific functional groups and potential applications in various chemical contexts .

XLogP3

7.3

Wikipedia

2-Nitrophenyl dodecyl ether

Dates

Last modified: 08-16-2023

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